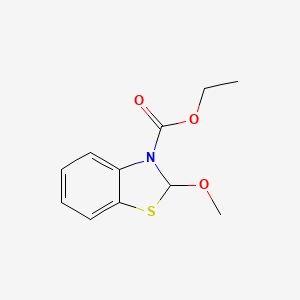
benzoic acid;N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;N-ethylethanamine: is a compound that combines the properties of benzoic acid and N-ethylethanamine Benzoic acid is a simple aromatic carboxylic acid, while N-ethylethanamine is a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
-
N-Ethylethanamine Synthesis:
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using cobalt or manganese catalysts .
- N-ethylethanamine is produced through the alkylation of ethylamine in large-scale chemical reactors.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) .
- Reducing agents: Lithium aluminum hydride (LiAlH₄) .
- Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF) .
Major Products:
Scientific Research Applications
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including benzoyl chloride and benzotrichloride .
- N-ethylethanamine is used in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Benzoic acid is used as a food preservative due to its antimicrobial properties .
- N-ethylethanamine derivatives are studied for their potential biological activities .
Medicine:
- Benzoic acid is used in topical medications for its antifungal properties .
- N-ethylethanamine derivatives are explored for their potential therapeutic applications .
Industry:
Mechanism of Action
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It is metabolized in the liver to hippuric acid, which is then excreted .
N-Ethylethanamine:
Comparison with Similar Compounds
Benzoic Acid Derivatives: Benzyl alcohol, benzoyl chloride.
N-Ethylethanamine Derivatives: N,N-dimethylethanamine, N-methyl-1-propanamine.
Uniqueness:
- Benzoic acid is unique due to its simple aromatic structure and wide range of applications in food preservation and industrial synthesis .
- N-ethylethanamine is unique for its secondary amine structure, making it versatile in organic synthesis .
This detailed article provides a comprehensive overview of benzoic acid;N-ethylethanamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
34882-90-1 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzoic acid;N-ethylethanamine |
InChI |
InChI=1S/2C7H6O2.C4H11N/c2*8-7(9)6-4-2-1-3-5-6;1-3-5-4-2/h2*1-5H,(H,8,9);5H,3-4H2,1-2H3 |
InChI Key |
LIDXUASYKBFAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


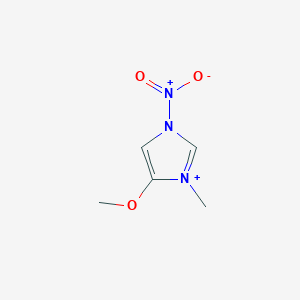


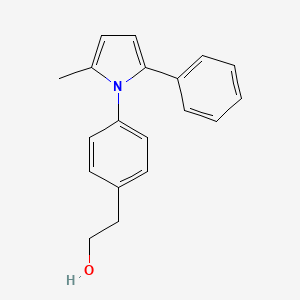
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)

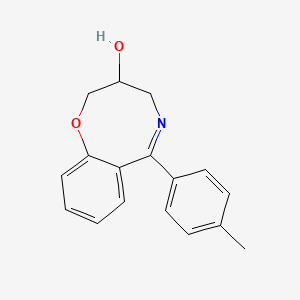
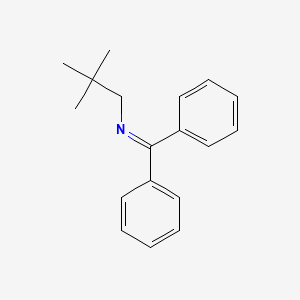
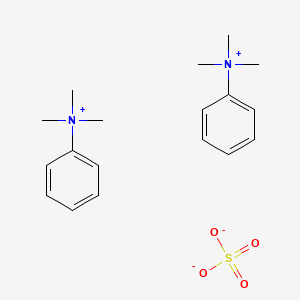
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

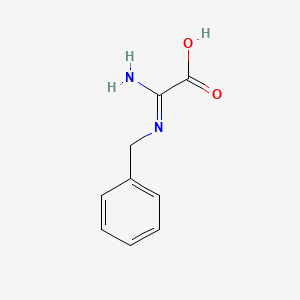
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
